6,6'-二溴-3,3'联吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

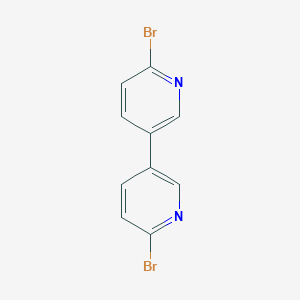

6,6’-Dibromo-3,3’bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It has an average mass of 313.976 Da and a monoisotopic mass of 311.889771 Da .

Molecular Structure Analysis

The IUPAC name for 6,6’-Dibromo-3,3’bipyridine is 2-bromo-5-(6-bromopyridin-3-yl)pyridine . The InChI and Canonical SMILES representations provide further details about its molecular structure .Physical And Chemical Properties Analysis

6,6’-Dibromo-3,3’bipyridine has a molecular weight of 313.98 g/mol . It has a computed XLogP3-AA of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 25.8 Ų .科学研究应用

Synthesis of Biologically Active Molecules

6,6’-Dibromo-3,3’bipyridine: serves as a precursor in the synthesis of complex biologically active molecules. Its bromine functional groups are reactive sites for cross-coupling reactions, which are pivotal in constructing pharmacologically relevant structures .

Ligands for Transition-Metal Catalysis

This compound is extensively used to synthesize ligands for transition-metal catalysis. The nitrogen atoms in the bipyridine moiety coordinate with metal centers, facilitating reactions such as Suzuki, Negishi, and Stille coupling, which are fundamental in creating complex organic compounds .

Photosensitizers in Solar Energy Conversion

Due to its ability to absorb light and transfer electrons, 6,6’-Dibromo-3,3’bipyridine derivatives are valuable in the field of solar energy as photosensitizers. They play a crucial role in converting solar energy into chemical energy, which is a key process in artificial photosynthesis .

Viologens for Electrochemical Applications

When functionalized appropriately, derivatives of 6,6’-Dibromo-3,3’bipyridine form viologens. These compounds exhibit good electrochemical properties, making them suitable for applications such as redox flow batteries and electrochromic devices .

Supramolecular Architectures

The bipyridine structure of 6,6’-Dibromo-3,3’bipyridine is a building block for supramolecular architectures. Its planar geometry and ability to engage in π-π interactions allow for the construction of intricate molecular assemblies with potential applications in nanotechnology and materials science .

Organic Synthesis Methodology

Researchers utilize 6,6’-Dibromo-3,3’bipyridine in developing new methodologies for organic synthesis. Its robust framework withstands conditions of various coupling reactions, providing pathways to synthesize novel organic compounds with high precision .

Environmental Sensing and Analysis

Derivatives of 6,6’-Dibromo-3,3’bipyridine are used in environmental sensing and analysis. The compound’s reactivity towards specific analytes makes it a candidate for developing sensors and assays for detecting environmental pollutants .

Pharmaceutical Research

In pharmaceutical research, 6,6’-Dibromo-3,3’bipyridine is employed in the synthesis of drug candidates. Its structural motif is found in many pharmaceuticals, and its modification leads to new compounds with potential therapeutic effects .

作用机制

Target of Action

Similar compounds such as 6,6′-dimethyl-2,2′-bipyridyl are known to form complexes with ions such as pd (ii), pt (ii), cu (ii), co (ii) and zn (ii) . These ions play crucial roles in various biochemical processes.

Mode of Action

It has been reported that the compound can undergo pd0/aui-mediated coupling with stannylcarbyne . This results in new carbynes functionalised on the carbyne carbon(s) with a bipyridyl group .

属性

IUPAC Name |

2-bromo-5-(6-bromopyridin-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQXCQPBVBRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423776 |

Source

|

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6'-Dibromo-3,3'bipyridine | |

CAS RN |

147496-14-8 |

Source

|

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)

![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)